

Synthesis and Characterization of 4-Bromochalcone: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromochalcone

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This technical guide provides a comprehensive overview of the synthesis and characterization of **4-Bromochalcone**, a versatile precursor in the biosynthesis of flavonoids and a privileged scaffold in medicinal chemistry.^[1] The introduction of a bromine atom significantly influences the molecule's physicochemical properties and biological activity, making it a compound of interest for therapeutic applications, including anticancer, anti-inflammatory, and antioxidant research.^{[1][2]} This document details established synthetic protocols, thorough characterization methodologies, and presents key analytical data in a structured format.

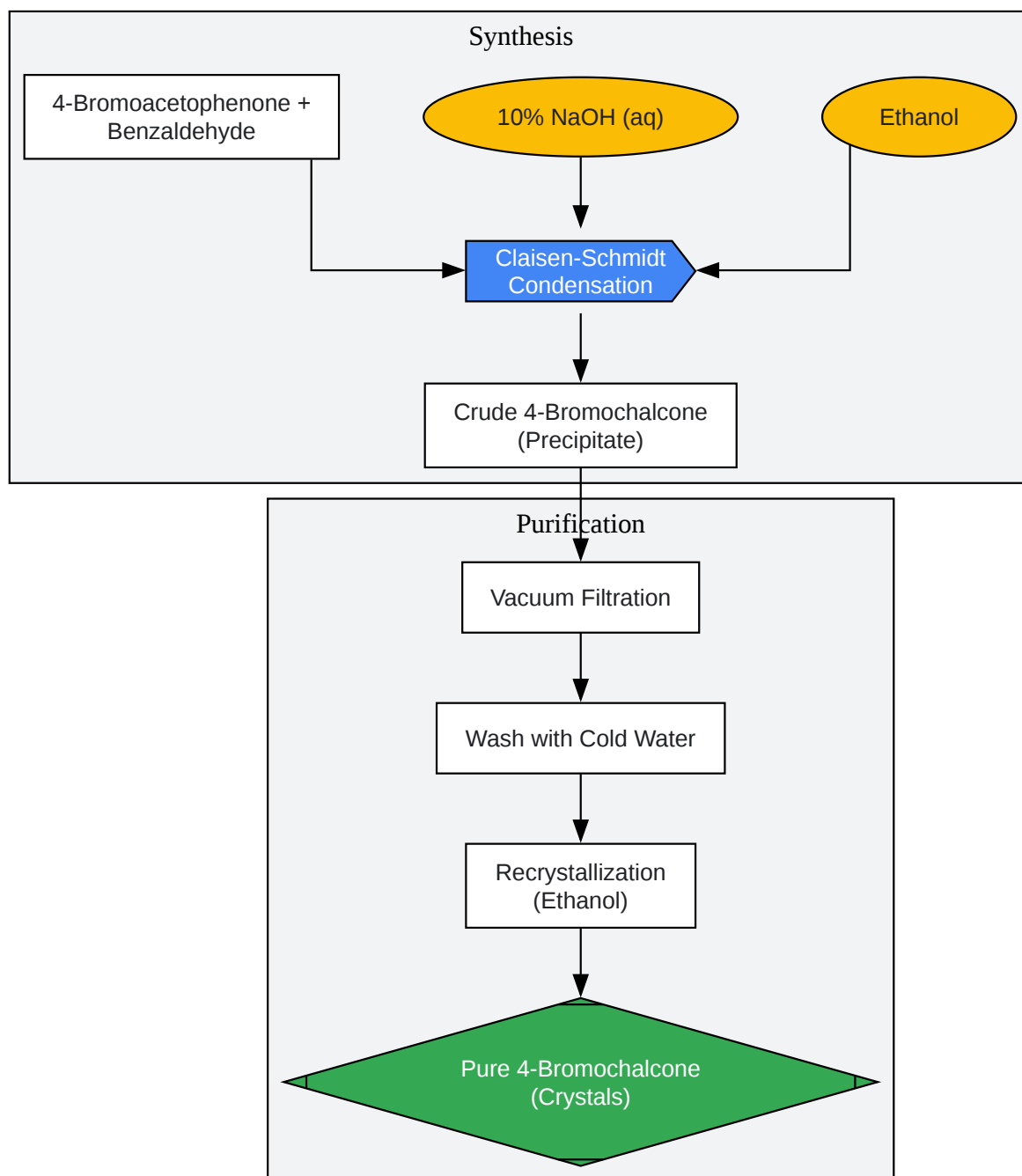
Synthesis of 4-Bromochalcone

The primary and most prevalent method for synthesizing **4-Bromochalcone** is the Claisen-Schmidt condensation, a base-catalyzed reaction between an aromatic ketone and an aromatic aldehyde that lacks an α -hydrogen.^{[1][3]} In this case, 4-bromoacetophenone reacts with benzaldehyde in the presence of a base, typically sodium hydroxide (NaOH), to yield (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one, commonly known as **4-Bromochalcone** or 4'-Bromochalcone.^{[1][4]}

The reaction can be performed using conventional heating methods or accelerated significantly using microwave irradiation, a technique that aligns with green chemistry principles by reducing reaction times and often minimizing the need for solvents.^{[1][4]}

Synthesis Workflow

The general workflow for the synthesis and purification of **4-Bromochalcone** is outlined below.



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Caption: Synthesis and purification workflow for **4-Bromochalcone**.

Experimental Protocols

Detailed methodologies for two common synthetic approaches are provided below.

Conventional Synthesis Protocol

This method involves stirring the reactants at room temperature for several hours.^[4]

- Preparation: Dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL) in a round-bottom flask. Stir the mixture at room temperature for 5-10 minutes until the solid is completely dissolved.^[4]
- Reaction: Add benzaldehyde (2.5 mmol) to the solution, followed by the dropwise addition of 10% aqueous sodium hydroxide (1.5 mL).^[4]
- Stirring: Continue to stir the reaction mixture vigorously with a magnetic stirrer at room temperature for approximately 3 hours.^[4]
- Precipitation: Quench the reaction by pouring the mixture into ice water. An immediate precipitate should form.^[4]
- Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.^[4]
- Washing: Wash the precipitate with cold water until the filtrate is neutral (pH 7).^[4]
- Purification: Dry the crude product in a desiccator. Further purify the compound by recrystallization from ethanol to afford the final product.^[4]

This conventional method has been reported to achieve high yields, often exceeding 90%.^{[1][4]}

Microwave-Assisted Synthesis Protocol

This green chemistry approach dramatically reduces reaction time.^{[1][4]}

- Preparation: In a round-bottom flask suitable for microwave synthesis, dissolve 4-bromoacetophenone (2.5 mmol) in ethanol (1.25 mL) with stirring for approximately 5 minutes.^[4]

- Reaction: Add benzaldehyde (2.5 mmol) followed by the dropwise addition of 10% aqueous NaOH (1.5 mL).[4]
- Irradiation: Place the reaction vessel in a microwave reactor and irradiate the mixture for 45 seconds at a power of 140 watts.[4]
- Precipitation & Isolation: After irradiation, quench the mixture with ice water to induce precipitation. Collect the solid product via vacuum filtration and wash with cold water until neutral.[4]
- Purification: Dry the product and recrystallize from ethanol.[4]

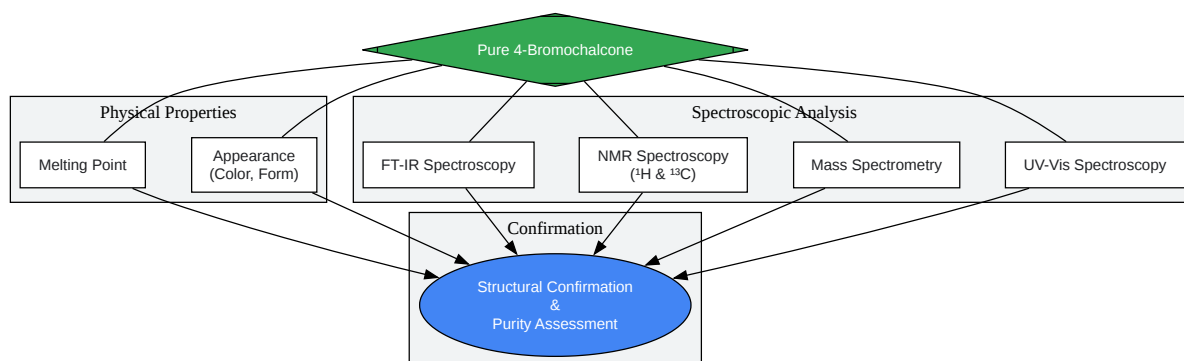
While slightly lower than the conventional method, the microwave-assisted synthesis still provides a good yield (around 89%) in a fraction of the time.[4]

Characterization of 4-Bromochalcone

Confirmation of the synthesized product's identity and purity is achieved through various spectroscopic and physical methods.

Characterization Workflow

The following diagram illustrates the logical flow from the purified product to its full characterization.



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Caption: The process for the characterization of **4-Bromochalcone**.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for **4-Bromochalcone**.

Table 1: Physicochemical Properties of **4-Bromochalcone**

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₁ BrO	[3]
Molecular Weight	287.15 g/mol	[3]
IUPAC Name	(E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one	[1]
Appearance	Yellow transparent single crystals	[5][6]
Melting Point	Reported in literature	[7]

Table 2: FT-IR Spectral Data for **4-Bromochalcone**

Wavenumber (cm ⁻¹)	Assignment	Reference
~1660	C=O stretching (conjugated ketone)	[1][8]
~1605	C=C stretching (enone system)	[1]
~1489	Aromatic C=C stretching	[1]
~3024	Aromatic C-H stretching	[1]

Table 3: ¹H NMR Spectral Data for **4-Bromochalcone** (in CDCl₃)

Chemical Shift (δ ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment	Reference
~7.47	Doublet	~15.7	Vinylic Proton (H _α)	[1][4]
~7.82	Doublet	~15.7	Vinylic Proton (H _β)	[1][4]
7.82 - 8.10	Multiplet	-	Aromatic Protons	[1]

Note: The large coupling constant ($J \approx 15.7$ Hz) for the vinylic protons is characteristic of a trans-configuration across the double bond.[1]

Table 4: ^{13}C NMR Spectral Data for **4-Bromochalcone**

Chemical Shift (δ ppm)	Assignment	Reference
~189.1	Carbonyl Carbon ($\text{C}=\text{O}$)	[4]
~145.4	Vinylic Carbon ($\text{C}\beta$)	[4]
~128.1	Vinylic Carbon ($\text{C}\alpha$)	[4]
128.5 - 137.0	Aromatic Carbons	[4][8]

Table 5: Mass Spectrometry Data for **4-Bromochalcone**

m/z Value	Assignment	Notes	Reference
286 / 288	$[\text{M}]^+ / [\text{M}+2]^+$	Molecular ion peaks	[8]
207	$[\text{M}-\text{Br}]^+$	Loss of bromine atom	[8]

Note: The mass spectrum exhibits a characteristic isotopic signature for a bromine-containing compound, with two molecular ion peaks ($[\text{M}]^+$ and $[\text{M}+2]^+$) of nearly equal intensity.[8]

Characterization Protocols

- Infrared (IR) Spectroscopy:** The IR spectrum is typically acquired using a Fourier-transform infrared (FT-IR) spectrometer, often with a diamond ATR accessory.[8] The analysis confirms the presence of key functional groups, such as the conjugated ketone.[1][8]
- Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H and ^{13}C NMR spectra are essential for elucidating the carbon-hydrogen framework.[1] Spectra are recorded on an NMR spectrometer, and the sample is typically dissolved in a deuterated solvent such as deuterated chloroform (CDCl_3) or acetone- d_6 . [1][4]
- Mass Spectrometry (MS):** Mass spectrometry is used to confirm the molecular weight and elemental composition. Gas Chromatography-Mass Spectrometry (GC-MS) can also be

used to determine the retention time and confirm the structure.[3][4] The molecular ion peak and the bromine isotope pattern are key identifiers.[8]

- Melting Point: The melting point of the purified crystals is measured using a melting point apparatus to assess purity.[4]
- UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum confirms the presence of the extended π -conjugated system characteristic of chalcones.[1][6]

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